![molecular formula C20H23N3O5S2 B2522616 4-(N,N-diethylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 895435-49-1](/img/structure/B2522616.png)
4-(N,N-diethylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(N,N-diethylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide" is a chemically synthesized molecule that may have potential biological applications. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their biological activities, which can be used to infer possible characteristics and applications of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their potential biological activities. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been described, with some compounds showing potency in in vitro assays . Similarly, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides has been reported, using 4-aminophenazone as a precursor . These methods could potentially be adapted for the synthesis of "4-(N,N-diethylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide".
Molecular Structure Analysis
The molecular structure of benzamide derivatives can significantly influence their biological activity. For example, Schiff's bases containing a thiadiazole scaffold and benzamide groups have been synthesized and their structures confirmed by various spectroscopic methods . Additionally, the study of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides has revealed that different substituents on the benzamide ring can lead to different modes of supramolecular aggregation . These findings suggest that the molecular structure of "4-(N,N-diethylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide" would also be crucial in determining its properties and potential applications.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be influenced by their chemical structure. Although the papers provided do not detail specific reactions involving the compound of interest, they do discuss the biological evaluation of similar compounds, which involves their interaction with biological targets . These interactions can be considered chemical reactions in a biological context, where the benzamide derivatives may inhibit or modulate the activity of enzymes or receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are important for their biological activity and pharmacokinetic profile. For example, the synthesis and evaluation of 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as inhibitors of stearoyl-CoA desaturase-1 (SCD-1) have been reported, with one compound showing potent inhibitory activity and good oral drug-like behavior . These properties, including solubility, stability, and oral bioavailability, would be relevant to the analysis of "4-(N,N-diethylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide" as well.
科学的研究の応用
Antioxidant Capacity and Reaction Pathways
The antioxidant capacity of compounds, including those related to benzothiazoles, can be evaluated using ABTS/PP decolorization assays. These assays help elucidate the reaction pathways underlying the antioxidant capacity, highlighting the complexity of reactions between antioxidants and radical species. For instance, certain antioxidants can form coupling adducts with radical cations, a reaction specific to some antioxidants of phenolic nature. This process, along with further oxidative degradation of these adducts, contributes to understanding the total antioxidant capacity of compounds and emphasizes the need for further research to fully grasp the contribution of specific reactions like coupling to antioxidant efficacy (Ilyasov et al., 2020).
Synthesis and Pharmacological Evaluation of Benzofused Thiazole Derivatives
Research into benzofused thiazole derivatives, including structures similar to 4-(N,N-diethylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide, has shown promise in developing alternative antioxidant and anti-inflammatory agents. By synthesizing and evaluating benzofused thiazole derivatives for in vitro antioxidant and anti-inflammatory activities, studies have identified compounds with significant potential, suggesting that these derivatives offer a promising template for the development of new therapeutic agents (Raut et al., 2020).
Biological Importance of Benzothiazoles
The synthesis and exploration of the biological importance of benzothiazole derivatives, including 2-(thio)ureabenzothiazoles, have highlighted their broad spectrum of biological activities. These activities span antimicrobial, analgesic, anti-inflammatory, and potential antitumor properties. The exploration of benzothiazole derivatives offers insights into their application in medicinal chemistry, underlining their significance as potential therapeutic agents (Rosales-Hernández et al., 2022).
Therapeutic Potential and Drug Development
The therapeutic potential of benzothiazoles, including the detailed patent review from 2010 to 2014, reveals the extensive pharmaceutical applications of benzothiazole derivatives. These compounds have demonstrated a wide spectrum of biological activities, making them significant in the treatment of various diseases and disorders. The review emphasizes the importance of benzothiazole nucleus in drug discovery and its role in the development of new chemotherapeutic agents (Kamal et al., 2015).
特性
IUPAC Name |
4-(diethylsulfamoyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-5-23(6-2)30(25,26)14-9-7-13(8-10-14)19(24)22-20-21-15-11-16(27-3)17(28-4)12-18(15)29-20/h7-12H,5-6H2,1-4H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAVLISTVFDHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diethylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

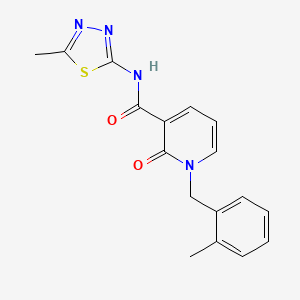
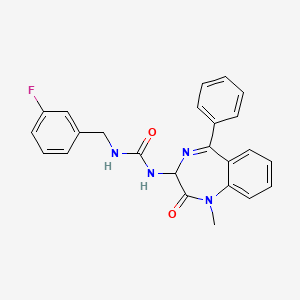
![9b-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2522539.png)
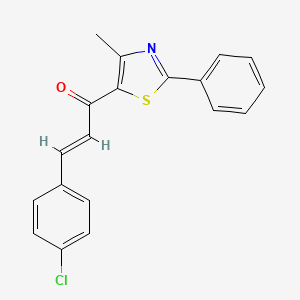

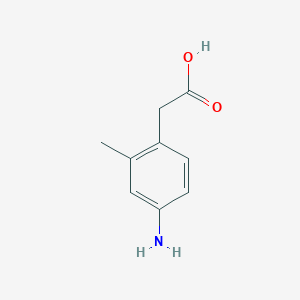
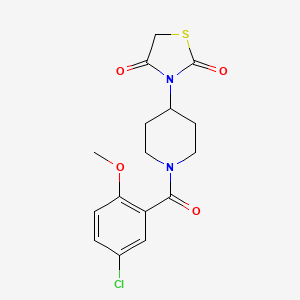
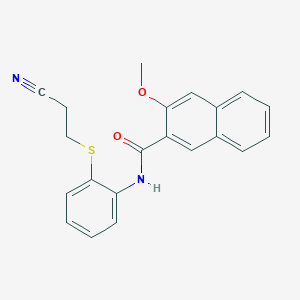

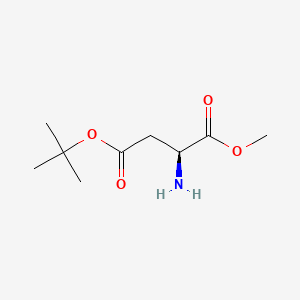
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoate](/img/structure/B2522550.png)
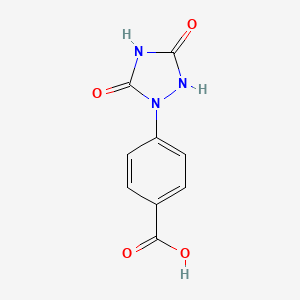
![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2522553.png)
![4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2522555.png)